molecular formula C7H13Br2N3 B3103126 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide CAS No. 1431965-43-3

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide

Cat. No. B3103126
CAS RN: 1431965-43-3
M. Wt: 299.01 g/mol
InChI Key: YRFUQRABJUQJEM-UHFFFAOYSA-N
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Description

“4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

4-Br-3-Me-1-Pr-1H-Pyrazol-5-Amine HBr is used in a variety of scientific research applications. It is an important reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. Additionally, it is used as a catalyst in organic reactions, such as the synthesis of polymers and other polymeric materials.

Advantages and Limitations for Lab Experiments

4-Br-3-Me-1-Pr-1H-Pyrazol-5-Amine HBr has several advantages in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a stable compound, and is not prone to degradation or decomposition.
However, 4-Br-3-Me-1-Pr-1H-Pyrazol-5-Amine HBr also has several limitations. It is not very soluble in water, and must be dissolved in a suitable organic solvent. Additionally, it is not very soluble in organic solvents, and may require the addition of a suitable cosolvent to increase its solubility.

Future Directions

There are numerous potential future directions for the use of 4-Br-3-Me-1-Pr-1H-Pyrazol-5-Amine HBr. It can be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it can be used in the synthesis of new dyes, pigments, and fragrances. It can also be used in the synthesis of new polymeric materials, such as polyurethanes and polyesters. Finally, it can be used in the study of enzyme kinetics and cellular metabolism.

Safety and Hazards

“4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide” is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-methyl-2-propylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.BrH/c1-3-4-11-7(9)6(8)5(2)10-11;/h3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUQRABJUQJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431965-43-3
Record name 1H-Pyrazol-5-amine, 4-bromo-3-methyl-1-propyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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